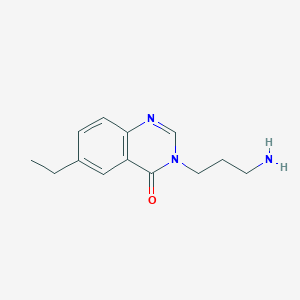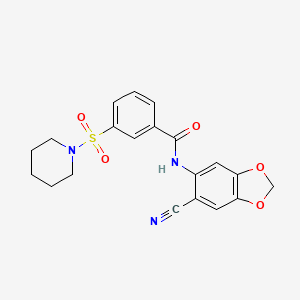
2-(2-pyrimidinylamino)-4(3H)-quinazolinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-pyrimidinylamino)-4(3H)-quinazolinone is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It belongs to the class of quinazolinone derivatives, which are known for their diverse biological activities.
Mechanism of Action
The mechanism of action of 2-(2-pyrimidinylamino)-4(3H)-quinazolinone is not fully understood. However, it is believed to exert its biological effects by interacting with various molecular targets, such as enzymes, receptors, and ion channels. The compound has been shown to inhibit the activity of various enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the inflammatory response. It has also been found to modulate the activity of various receptors, such as the adenosine A2A receptor, which is involved in the regulation of neurotransmitter release.
Biochemical and Physiological Effects:
2-(2-pyrimidinylamino)-4(3H)-quinazolinone has been found to exhibit various biochemical and physiological effects. It has been reported to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), which are involved in the pathogenesis of inflammatory diseases. The compound has also been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. Moreover, it has been found to modulate the activity of ion channels, such as the voltage-gated sodium channels, which are involved in the generation and propagation of action potentials.
Advantages and Limitations for Lab Experiments
2-(2-pyrimidinylamino)-4(3H)-quinazolinone has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits a high degree of stability under various experimental conditions. Moreover, the compound has been extensively studied, and its biological activities have been well-characterized. However, there are also some limitations associated with the use of 2-(2-pyrimidinylamino)-4(3H)-quinazolinone in lab experiments. The compound may exhibit off-target effects, which can complicate the interpretation of experimental results. Moreover, the compound may exhibit low solubility in aqueous solutions, which can limit its use in certain experimental setups.
Future Directions
There are several future directions for the study of 2-(2-pyrimidinylamino)-4(3H)-quinazolinone. One potential direction is to investigate the compound's potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another direction is to explore the compound's potential use in the treatment of infectious diseases, such as tuberculosis and malaria. Moreover, further studies are needed to elucidate the compound's mechanism of action and to identify its molecular targets. Additionally, the development of more potent and selective derivatives of 2-(2-pyrimidinylamino)-4(3H)-quinazolinone may lead to the discovery of new therapeutic agents.
Conclusion:
In conclusion, 2-(2-pyrimidinylamino)-4(3H)-quinazolinone is a synthetic compound that exhibits diverse biological activities. The compound has been extensively studied for its potential therapeutic applications, and its mechanism of action has been partially elucidated. Although there are some limitations associated with the use of 2-(2-pyrimidinylamino)-4(3H)-quinazolinone in lab experiments, its advantages and potential applications make it a promising compound for further study.
Synthesis Methods
The synthesis of 2-(2-pyrimidinylamino)-4(3H)-quinazolinone involves the reaction of 2-aminopyrimidine and anthranilic acid in the presence of a suitable catalyst. The reaction takes place under mild reaction conditions and yields a high percentage of the desired product. The purity of the synthesized compound can be further enhanced by various purification techniques, such as recrystallization and column chromatography.
Scientific Research Applications
2-(2-pyrimidinylamino)-4(3H)-quinazolinone has been extensively studied for its potential therapeutic applications. It has been reported to exhibit anti-inflammatory, anti-cancer, anti-bacterial, and anti-fungal activities. The compound has also been investigated for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Moreover, it has been found to possess potent analgesic and anti-convulsant properties.
properties
IUPAC Name |
2-(pyrimidin-2-ylamino)-3H-quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N5O/c18-10-8-4-1-2-5-9(8)15-12(16-10)17-11-13-6-3-7-14-11/h1-7H,(H2,13,14,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXDCGJIRVZNYNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC(=N2)NC3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pyrimidin-2-ylamino)quinazolin-4-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1S*,4S*)-2-({1-benzyl-2-[(2-methoxyethyl)sulfonyl]-1H-imidazol-5-yl}methyl)-2-azabicyclo[2.2.1]heptane](/img/structure/B6124879.png)
![N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}-4-methylbenzamide](/img/structure/B6124886.png)
![ethyl 3,5-dimethyl-4-{[3-(2-methyl-6-oxo-1,6-dihydropyrimidin-4-yl)piperidin-1-yl]carbonyl}-1H-pyrrole-2-carboxylate](/img/structure/B6124894.png)
![9-methyl-5-(4-pyridinyl)-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinoline](/img/structure/B6124895.png)

![2-[4-(1-benzofuran-2-ylmethyl)-1-isobutyl-2-piperazinyl]ethanol](/img/structure/B6124908.png)
![N-methyl-3-[5-(4-phenylbutyl)-1,3,4-oxadiazol-2-yl]-N-(2-pyridinylmethyl)propanamide](/img/structure/B6124919.png)

![2-[5-(4-methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B6124935.png)
![N-(sec-butyl)-3,5-dimethyl-2-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6124937.png)

![3-ethyl-N-[1-(3-methoxyphenyl)ethyl]-5-methyl-4-isoxazolecarboxamide](/img/structure/B6124952.png)

![9-{3-ethoxy-4-[(4-methylbenzyl)oxy]phenyl}-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B6124972.png)